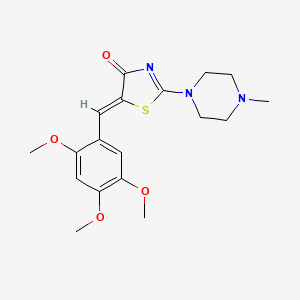![molecular formula C25H25NO7S B11601411 (2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11601411.png)
(2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, an ethoxycarbonyl group, a methylphenylamino group, and a thiophene ring, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the aromatic system. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy, ethoxycarbonyl, and methylphenylamino groups through various substitution reactions.
Final Assembly: Coupling of the functionalized thiophene with the phenoxyacetic acid moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-ethoxy-4-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}phenoxy)acetic acid: shares similarities with other thiophene-based compounds and aromatic acetic acids.
Thiophene Derivatives: Compounds with similar thiophene rings and functional groups.
Aromatic Acetic Acids: Compounds with similar acetic acid moieties and aromatic systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H25NO7S |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)iminothiophen-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H25NO7S/c1-4-31-19-12-16(8-11-18(19)33-14-21(27)28)13-20-23(29)22(25(30)32-5-2)24(34-20)26-17-9-6-15(3)7-10-17/h6-13,29H,4-5,14H2,1-3H3,(H,27,28)/b20-13-,26-24? |
Clave InChI |
UPWHFWBBIBVMQM-ZIJAOZNWSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC(=O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601338.png)
![N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11601348.png)
![4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile](/img/structure/B11601351.png)
![(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601355.png)

![(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11601369.png)
![2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11601373.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601374.png)
![4-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B11601375.png)
![(5Z)-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11601381.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11601395.png)
![(2Z)-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11601398.png)
![2-(4-Isopropoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11601410.png)
